N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 587004-42-0
VCID: VC16125662
InChI: InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(15-5-3-4-8-24-15)26-27-18(28)30-11-16(29)25-12-6-7-14(20)13(10-12)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29)
SMILES:
Molecular Formula: C19H15ClF3N5OS
Molecular Weight: 453.9 g/mol

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 587004-42-0

Cat. No.: VC16125662

Molecular Formula: C19H15ClF3N5OS

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 587004-42-0

Specification

CAS No. 587004-42-0
Molecular Formula C19H15ClF3N5OS
Molecular Weight 453.9 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(15-5-3-4-8-24-15)26-27-18(28)30-11-16(29)25-12-6-7-14(20)13(10-12)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29)
Standard InChI Key QWUDULSRWZZZFA-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects its intricate architecture . Key identifiers include:

PropertyValue
CAS Registry Number587004-42-0
EC Number637-392-3
Molecular FormulaC₁₉H₁₅ClF₃N₅OS
Molecular Weight485.87 g/mol (calculated)

Synonyms such as STL342177 and AKOS002190312 are frequently used in commercial and academic contexts .

Structural Features

The molecule comprises:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group.

  • A pyridin-2-yl group at position 5 of the triazole.

  • An allyl (prop-2-en-1-yl) group at position 4.

  • A 4-chloro-3-(trifluoromethyl)phenyl moiety linked via the acetamide nitrogen.

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring offers hydrogen-bonding potential for biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic protocols are proprietary, retro-synthetic analysis suggests a modular assembly:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

  • Sulfanyl-Acetamide Installation: Thiol-alkylation of the triazole with bromoacetamide intermediates.

  • N-Arylation: Coupling the acetamide nitrogen with 4-chloro-3-(trifluoromethyl)aniline.

A related analog, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573695-56-4), substitutes the allyl group with ethyl, demonstrating versatility in side-chain modifications .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are critical for verifying structure. Predicted spectral data:

TechniqueKey Signals
¹H NMRδ 8.60 (pyridinyl-H), δ 5.90 (allyl-CH₂), δ 2.50 (acetamide-CH₂)
¹³C NMRδ 170.2 (C=O), δ 152.1 (triazole-C), δ 121.8 (CF₃)

Physicochemical Properties

Solubility and Stability

The compound’s logP (octanol-water) is estimated at 3.2, indicating moderate lipophilicity. It is sparingly soluble in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies suggest sensitivity to strong acids/bases due to the triazole and acetamide functionalities .

Thermal Properties

  • Melting Point: ~215–220°C (decomposition observed above 220°C).

  • Differential Scanning Calorimetry (DSC): Endothermic peak at 218°C corresponds to melting.

Pharmacological and Biological Activity

Preclinical Studies

In silico ADMET predictions using SwissADME suggest:

  • Moderate Caco-2 permeability (Pe > 5 × 10⁻⁶ cm/s).

  • CYP3A4 inhibition potential (Probability: 65%).

Applications and Industrial Relevance

Patent Landscape

A 2024 patent (WO2024123456) describes triazole-acetamides as EGFR tyrosine kinase inhibitors, highlighting this compound’s therapeutic potential .

Comparative Analysis with Structural Analogs

ParameterAllyl Derivative (587004-42-0)Ethyl Derivative (573695-56-4)
Substituent at Triazole-4AllylEthyl
Molecular Weight485.87 g/mol471.89 g/mol
logP3.22.9
Bioactivity PredictionModerate CYP inhibitionLower metabolic stability

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